azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate
Description
Azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate is a complex organic salt characterized by a naphthalene sulfonate backbone substituted with a 2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenylmethyl group and a 1-butan-2-yl chain. The azanium (NH₄⁺) counterion enhances solubility in polar solvents.
Properties
CAS No. |
66327-55-7 |
|---|---|
Molecular Formula |
C27H29NO7S2 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C27H26O7S2.H3N/c1-3-17(2)27-24-15-18(4-5-19(24)6-13-26(27)36(32,33)34)14-20-16-23(11-12-25(20)29)35(30,31)22-9-7-21(28)8-10-22;/h4-13,15-17,28-29H,3,14H2,1-2H3,(H,32,33,34);1H3 |
InChI Key |
NMYFGCSSOCVHPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC2=C1C=C(C=C2)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Components
- Starting Materials : Typically, the synthesis begins with substituted naphthalene sulfonate derivatives and hydroxyphenyl sulfonyl compounds. The butan-2-yl azanium moiety is introduced through amine protonation or salt formation.
- Key Reactions :
- Electrophilic aromatic substitution to introduce sulfonyl groups.
- Formation of sulfonate esters or salts via sulfonation reactions.
- Mannich-type or related condensation reactions to link aromatic systems via methylene bridges.
- Protonation of amine groups to form azanium salts.
- Reaction Conditions : Controlled temperature (often low to moderate to avoid decomposition), inert atmosphere (nitrogen or argon) to prevent oxidation, and use of polar solvents (e.g., water, alcohols) for sulfonation and salt formation.
Purification Techniques
- Crystallization : Due to the ionic nature of the azanium salt, crystallization from aqueous or mixed solvents is a preferred method to obtain pure product.
- Chromatography : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) may be employed to separate closely related impurities.
- Drying and Handling : The final compound is typically isolated as a solid salt, dried under vacuum or inert gas to prevent moisture uptake and degradation.
Comparative Table of Preparation Aspects
| Aspect | Description |
|---|---|
| Starting Materials | Substituted naphthalene sulfonates, hydroxyphenyl sulfonyl derivatives, amines |
| Key Reactions | Sulfonation, electrophilic aromatic substitution, condensation, amine protonation |
| Reaction Conditions | Controlled temperature, inert atmosphere, polar solvents |
| Purification Methods | Crystallization, chromatography (HPLC, TLC) |
| Characterization Methods | NMR, IR, MS, elemental analysis |
| Challenges | Multi-step synthesis complexity, controlling sulfonation selectivity, purification of salts |
Notes on Literature and Source Reliability
- The information presented is synthesized from authoritative chemical databases such as PubChem and verified chemical product suppliers excluding unreliable sources like www.benchchem.com and www.smolecule.com.
- No direct detailed synthetic protocols are publicly available in open-access journals or patents for this specific compound, indicating proprietary or specialized synthesis routes.
- The compound's preparation shares commonalities with sulfonated aromatic aminium salts, which are well-documented in organic synthesis literature.
Chemical Reactions Analysis
Types of Reactions
Azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonate groups can be reduced to sulfides under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups yields ketones or aldehydes, while substitution reactions can introduce various substituents onto the phenyl rings .
Scientific Research Applications
Environmental Applications
Bioremediation of Azo Dyes
One notable application of azanium is in the bioremediation of azo dyes, which are prevalent in textile industries and pose significant environmental hazards. Research indicates that naphthalene derivatives, including naphthalene-2-sulfonate (a related compound), can be utilized by specific bacterial strains to reduce azo dyes under anaerobic conditions. For instance, Sphingomonas xenophaga has been shown to enhance the reduction of azo dyes when preincubated with naphthalene-2-sulfonate, suggesting that azanium compounds could similarly facilitate these processes through microbial interactions .
Redox Mediators in Anaerobic Conditions
The compound may serve as a redox mediator in anaerobic degradation processes. Studies have demonstrated that intermediates formed during the degradation of naphthalene sulfonates can shuttle electrons effectively, enhancing the microbial reduction of hazardous compounds like azo dyes. This mechanism could be leveraged for developing more efficient bioremediation strategies .
Biochemical Applications
Drug Development and Delivery Systems
Azanium compounds have potential applications in drug formulation and delivery systems due to their ability to interact with biological molecules. The sulfonate group can enhance solubility and bioavailability, making it a candidate for pharmaceutical applications. Research into similar sulfonated compounds indicates that they can improve the pharmacokinetics of therapeutic agents by modifying their release profiles .
Antioxidant Properties
Compounds with similar structures have been studied for their antioxidant properties. The presence of hydroxyl groups in azanium suggests potential activity against oxidative stress, which is implicated in various diseases. Investigating these properties could lead to the development of novel antioxidants for therapeutic use .
Material Science Applications
Polymeric Materials
The sulfonated structure of azanium allows it to be incorporated into polymeric materials, enhancing their hydrophilicity and mechanical properties. Such modifications can be beneficial in creating materials for water purification systems or membranes used in fuel cells . The incorporation of azanium into polymer matrices may also improve their thermal stability and chemical resistance.
Case Studies
-
Azo Dye Reduction by Sphingomonas xenophaga
A study demonstrated that preincubation of Sphingomonas xenophaga with naphthalene-2-sulfonate significantly increased its capacity to reduce azo dyes under anaerobic conditions by nearly 20-fold. This indicates the potential role of azanium as a mediator in enhancing microbial degradation processes . -
Polymer Development for Fuel Cells
Research on sulfonated polymers has shown that incorporating azanium-like compounds can significantly enhance proton conductivity, making them suitable for use in fuel cell applications. These materials exhibit improved performance metrics compared to conventional polymers .
Mechanism of Action
The mechanism of action of azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonate and Hydroxyphenyl Groups
Compound A: 2-Hydroxy-5-{[3-({2-[(4-hydroxyphenyl)amino]-2-oxoethanethioyl}amino)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid ()
- Structural Similarities : Shares the 2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl motif but replaces the naphthalene sulfonate core with a benzoic acid group.
- The thiazolidinone and thioamide groups introduce heterocyclic reactivity, differing from the target compound’s sulfonate-dominated ionic interactions.
- Physical Properties : Melting point (223–224°C) and NMR data (δ6.89–10.99) reflect strong hydrogen bonding and π-π stacking, traits likely shared with the target compound .
Compound B : [2-(4-Hydroxyphenyl)ethyl][(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]azanium chloride ()
- Structural Similarities : Contains an azanium ion and naphthalene-derived framework.
- Key Differences : The tetrahydronaphthalene ring (partially saturated) reduces aromaticity compared to the fully conjugated naphthalene in the target compound. The chloride counterion may alter solubility (e.g., lower lattice energy than sulfonate).
Sulfonate-Containing Aromatic Compounds
Compound C : Methyl naphthalene-2-sulfonate ()
- Structural Similarities : Shares the naphthalene-2-sulfonate backbone.
- Key Differences : Lacks hydroxyl and sulfonylphenyl substituents, resulting in reduced polarity.
- Reactivity : Micellar SN2 reactions () highlight sulfonate’s role in stabilizing transition states, a property applicable to the target compound in aqueous environments .
Compound D: Benzenediazonium coupled with aminophenol and naphthalenol derivatives ()
- Structural Similarities : Contains sulfonyl and naphthalene groups.
- Key Differences: Azo (-N=N-) linkages confer chromophoric properties, unlike the target compound’s non-chromogenic structure.
Comparative Data Table
Research Findings and Implications
- Sulfonate Reactivity : The target compound’s sulfonate group likely enhances aqueous solubility and participation in micellar systems, akin to methyl naphthalene-2-sulfonate (). This property is critical for drug formulation or catalytic processes .
- Biological Activity : Hydroxyphenyl and sulfonyl groups may confer antioxidant or enzyme-inhibitory effects, similar to Compound A’s reported bioactivity (). The butan-2-yl chain could improve membrane permeability compared to simpler alkyl analogs .
- Thermal Stability : The fully conjugated naphthalene system likely increases thermal stability over partially saturated analogs like Compound B, making it suitable for high-temperature applications .
Biological Activity
The compound azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a naphthalene backbone with multiple functional groups, including sulfonate and hydroxyphenyl moieties. Its structural complexity suggests potential interactions with biological targets, which may lead to various pharmacological effects.
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors of specific enzymes. For instance, naphthalene derivatives have been shown to interfere with metabolic pathways in microbial cultures, suggesting possible applications in controlling microbial growth or degradation processes .
- Redox Activity : The presence of hydroxy and sulfonate groups may confer redox properties to the compound, allowing it to participate in electron transfer processes. Such activity could be relevant in both environmental degradation and therapeutic contexts .
- Antioxidant Properties : Compounds with phenolic structures are often evaluated for their antioxidant capabilities. The hydroxyphenyl group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
1. Microbial Degradation Studies
A study focused on anaerobic degradation of naphthalene derivatives demonstrated that certain sulfate-reducing bacteria can utilize these compounds as carbon sources, leading to mineralization and transformation into less harmful products . This process highlights the potential environmental applications of this compound in bioremediation efforts.
2. Toxicological Assessments
Toxicological evaluations of similar compounds indicate that they may exhibit low toxicity profiles under certain exposure conditions. For example, 4-(p-hydroxyphenyl)-2-butanone, an analog, showed no genotoxic effects and a calculated margin of exposure greater than 100 for repeated dose toxicity . Such findings suggest that this compound may also possess favorable safety characteristics.
Comparative Biological Activity Table
Q & A
Q. How can researchers optimize the synthesis of azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate to improve yield and purity?
Methodological Answer:
- Step 1: Employ a stepwise sulfonation and coupling protocol, as described for structurally similar naphthalene sulfonates .
- Step 2: Monitor reaction intermediates using HPLC with a C18 column and mobile phase comprising acetonitrile/water (65:35, v/v) with 0.1% formic acid, referencing purity thresholds (>97% by area) .
- Step 3: Optimize solvent selection (e.g., tetrahydrofuran for solubility) and temperature (60–80°C) to minimize side products like unreacted sulfonyl precursors .
Q. What analytical techniques are recommended for assessing the purity of this compound in environmental or biological matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with methanol:2-propanol (1:1) for recovery >90% .
- LC-MS/MS: Employ a Q-TOF mass spectrometer in negative ionization mode, targeting sulfonate-specific fragments (e.g., m/z 223.25 for naphthalene sulfonate backbone) .
- Quantitative NMR: Validate purity using ¹H-NMR with deuterated DMSO as solvent, integrating peaks for aromatic protons (δ 7.2–8.5 ppm) and sulfonate groups .
Q. How can researchers address solubility challenges in aqueous and organic solvents?
Methodological Answer:
- Aqueous Systems: Use sodium salts (e.g., disodium sulfonate derivatives) to enhance water solubility, as demonstrated for structurally related compounds .
- Organic Solvents: Test dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), which show high compatibility with naphthalene sulfonates .
- Co-Solvents: Optimize methanol:water (70:30) mixtures for balanced solubility and stability during spectroscopic analysis .
Advanced Research Questions
Q. What degradation pathways are plausible under environmental or physiological conditions, and how can they be characterized?
Methodological Answer:
- Photodegradation Studies: Expose the compound to UV light (254 nm) in a photoreactor and analyze by HRMS for hydroxylated or desulfonated products .
- Enzymatic Hydrolysis: Incubate with liver microsomes (e.g., rat S9 fraction) and monitor sulfonate cleavage via LC-MS/MS, referencing fragmentation patterns of analogous compounds .
- Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies (BDEs) for sulfonate groups, identifying vulnerable sites .
Q. How can researchers resolve contradictory data in interaction studies with proteins or membranes?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) with albumin or cytochrome P450 isoforms, using buffer systems with <0.1% DMSO to avoid interference .
- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or enzyme active sites, parameterizing force fields for sulfonate and naphthalene moieties .
- Competitive Assays: Co-incubate with known inhibitors (e.g., warfarin for albumin) to validate specificity .
Q. What strategies are effective for elucidating the compound’s role in redox or catalytic processes?
Methodological Answer:
- Electrochemical Analysis: Perform cyclic voltammetry in phosphate buffer (pH 7.4) using a glassy carbon electrode, identifying redox peaks near −0.5 V (sulfonate reduction) .
- EPR Spectroscopy: Detect radical intermediates generated under oxidative conditions (e.g., H2O2/Fe²⁺), referencing g-values for sulfonate-centered radicals .
- Isotopic Labeling: Synthesize ³⁴S-labeled analogs to track sulfonate group participation in catalytic cycles .
Methodological Framework for Data Contradiction Analysis
Q. How should researchers approach discrepancies between computational predictions and experimental results?
Methodological Answer:
- Step 1: Re-optimize DFT parameters (e.g., B3LYP/6-311++G** vs. M06-2X) to align with experimental geometries (bond lengths ±0.02 Å) .
- Step 2: Validate solvent effects using COSMO-RS models to account for solvation free energy discrepancies >5 kcal/mol .
- Step 3: Cross-reference with crystallographic data (if available) for sulfonate coordination modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
